Metesculetol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52814-39-8 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid |
InChI |
InChI=1S/C12H10O6/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) |
InChI Key |
VVDLFTOOMLZFRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
Other CAS No. |
52814-39-8 |
Related CAS |
53285-61-3 (mono-hydrochloride salt) 15518-82-8 (metescufylline salt/solvate) |
Synonyms |
4-methyl-esculetol mono-Na salt of permethol permethol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Metesculetol
Total Synthesis Approaches for the Metesculetol Core Structure
The complete chemical synthesis of a target molecule from simple, commercially available starting materials is known as total synthesis. ebsco.com This approach is fundamental in organic chemistry for confirming the structure of a natural product, providing access to larger quantities of the compound for further study, and enabling the creation of novel analogues. ebsco.comscripps.edu
Strategic Disconnections and Retrosynthetic Analysis for this compound Synthesis
Retrosynthetic analysis is a problem-solving technique for designing a synthesis by deconstructing the target molecule into simpler precursors. wikipedia.orglibretexts.org This process involves mentally breaking key chemical bonds, known as disconnections, to identify potential starting materials or synthons. journalspress.com For a molecule like this compound, which is identified as a biochemical with potential therapeutic properties, this analysis would involve identifying key functional groups and strategic bond disconnections that lead back to readily available or easily synthesizable building blocks. hodoodo.com The goal is to devise a logical and efficient synthetic route. wikipedia.org This analytical approach allows chemists to explore multiple synthetic pathways and select the most viable one based on factors like reaction feasibility, yield, and stereochemical control. journalspress.com
Development and Optimization of Key Synthetic Transformations for this compound
The successful total synthesis of complex molecules hinges on the development and optimization of key chemical reactions. mt.com For the synthesis of a specific scaffold, such as that of this compound, this would involve identifying and refining reactions that form the core structure with high efficiency and selectivity. This can include transformations like cycloadditions, cross-coupling reactions, and functional group interconversions. thieme.com The optimization process often involves screening various catalysts, reaction conditions (temperature, solvent, concentration), and reagents to maximize the yield and purity of the desired product at each synthetic step. mt.com
Enantioselective and Stereoselective Synthesis of this compound
Many biologically active molecules, including pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. numberanalytics.com Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize a specific enantiomer, known as enantioselective synthesis, is crucial. numberanalytics.comnih.gov
Stereoselective synthesis, a broader term, refers to methods that preferentially form one stereoisomer over others. nih.govrsc.org For the synthesis of this compound, achieving high stereoselectivity would be a primary goal to ensure the production of the biologically active isomer. chemrxiv.org This can be accomplished using various strategies, including the use of chiral catalysts (metal complexes, organocatalysts, or biocatalysts), chiral auxiliaries, or by starting from a chiral precursor (chiral pool synthesis). numberanalytics.comnih.gov The development of such methods is a significant area of research in modern organic synthesis. thieme.comrsc.org
Semisynthesis and Late-Stage Functionalization of this compound Precursors
Semisynthesis starts from an intermediate compound that is a precursor to the final target molecule. This approach is often more efficient than total synthesis, especially if a complex core structure is readily available from natural sources or through a short synthetic sequence. google.com
Late-stage functionalization is a powerful strategy that involves introducing or modifying functional groups on a complex molecule, like a drug candidate or a natural product, in the final steps of a synthesis. nih.govnih.gov This approach is particularly valuable for rapidly creating a library of analogues for structure-activity relationship (SAR) studies. rsc.org For this compound, late-stage functionalization could be employed to introduce a variety of substituents onto the core scaffold, allowing for the exploration of how different chemical modifications impact its biological activity. nih.gov Techniques such as C-H functionalization, which directly converts a carbon-hydrogen bond into a carbon-functional group bond, are at the forefront of this field. nih.govrsc.org
Design and Synthesis of Chemically Modified this compound Analogues
The creation of structural analogues of a lead compound is a cornerstone of medicinal chemistry. By systematically modifying the structure of this compound, researchers can investigate which parts of the molecule are essential for its activity and potentially develop new compounds with improved properties.
Introduction of Bioorthogonal Handles for this compound Probes
The development of this compound-based probes for biological imaging and proteomics relies on the incorporation of bioorthogonal functional groups. These groups, which are inert under physiological conditions, allow for specific chemical ligation to a reporter molecule, such as a fluorophore or an affinity tag. biosyn.comsymeres.com Common bioorthogonal reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. biosyn.commetabion.comorganic-chemistry.orgwikipedia.org
The synthesis of this compound probes would involve the strategic placement of a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne, onto the this compound scaffold. The choice of the handle and its position on the molecule is critical to ensure that the biological activity of Metesucletol is not significantly compromised.
Synthetic Strategies for this compound Probes:
Alkynyl-Metesculetol Derivatives: An alkyne group can be introduced onto the this compound structure, often through ether or ester linkages. For instance, propargyl bromide could be reacted with a hydroxyl group on this compound to form a propargyl ether. This terminal alkyne can then be "clicked" with an azide-containing reporter molecule using CuAAC. unacademy.comlibretexts.orgorganic-chemistry.org
Azido-Metesculetol Derivatives: An azide group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) with an azide salt like sodium azide. ias.ac.innih.govmdpi.comorganic-chemistry.org Alternatively, a primary amine could be converted to an azide via a diazo transfer reaction. organic-chemistry.org These azido-Metesculetol probes can then be reacted with alkyne-modified reporters.
Table 1: Common Bioorthogonal Reactions for Probe Synthesis
| Reaction | Bioorthogonal Handles | Catalyst | Key Features |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High yielding, specific formation of 1,4-disubstituted triazole. organic-chemistry.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None (strain-driven) | Copper-free, suitable for live-cell imaging. biosyn.com |
The resulting this compound probes can be used in a variety of applications, including fluorescence imaging to visualize its subcellular localization and affinity-based pulldown assays to identify its protein binding partners.
Synthesis of Isotopic Variants of this compound for Mechanistic Investigations
Isotopically labeled versions of this compound are invaluable tools for elucidating its metabolic fate and mechanism of action. nih.govias.ac.in Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. symeres.com These labeled compounds can be traced and distinguished from their endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Synthetic Approaches for Isotopic Labeling of this compound:
The synthesis of isotopically labeled this compound would typically involve using commercially available labeled starting materials or reagents in the synthetic pathway.
Deuterium (²H) Labeling: Deuterium can be introduced at specific positions by using deuterated reagents, such as deuterated reducing agents (e.g., sodium borodeuteride) or in exchange reactions using heavy water (D₂O) under acidic or basic conditions. google.comllnl.gov The kinetic isotope effect observed with deuterated compounds can also provide insights into reaction mechanisms. symeres.com
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavier isotopes are typically incorporated by using starting materials that are already enriched with ¹³C or ¹⁵N. rsc.orgnih.govd-nb.infoinnovagen.com For example, a key building block of this compound could be synthesized using a ¹³C-labeled precursor. These labeled compounds are particularly useful for metabolic flux analysis, allowing researchers to track the transformation of this compound within cellular pathways. nih.govnih.gov
Table 2: Applications of Isotopic Variants of this compound
| Isotope | Analytical Technique | Application |
|---|---|---|
| Deuterium (²H) | Mass Spectrometry (MS) | Elucidating metabolic pathways, studying kinetic isotope effects. symeres.com |
| Carbon-13 (¹³C) | Mass Spectrometry (MS), NMR Spectroscopy | Metabolic flux analysis, identifying downstream metabolites. nih.govnih.gov |
The synthesis of these labeled compounds, while often challenging and costly, provides a powerful approach to gain a detailed understanding of the biochemical journey and mode of action of this compound at the molecular level. llnl.govnih.gov
Biosynthetic Pathway Elucidation of Metesculetol if Applicable As a Natural Product
Identification of Biosynthetic Gene Clusters Associated with Scopoletin (B1681571)
Research has identified gene clusters integral to the biosynthesis of coumarins, including scopoletin. In Melilotus albus, a gene cluster containing six β-glucosidase (BGLU) genes has been found to contribute to the evolution of the coumarin (B35378) biosynthetic pathway. frontiersin.orgilri.org Similarly, in citrus species, a multi-gene cluster of 2-oxoglutarate-dependent dioxygenases (2OGD) has been identified, which is involved in the biosynthesis of various coumarins. researchgate.net The biosynthetic gene clusters for aminocoumarin antibiotics, which share a coumarin core, have also been identified and extensively studied. rsc.orgthieme-connect.com
In Bupleurum chinense, transcriptomic and metabolomic analyses have identified 89 differentially expressed genes from seven gene families associated with coumarin biosynthesis. These families include PAL, C4H, HCT, COMT, 4CL, F6'H, and PS. tandfonline.com
Characterization of Enzymatic Steps in Scopoletin Biosynthesis
The biosynthesis of scopoletin from p-coumaroyl-CoA involves several key enzymatic steps. The pathway to scopoletin diverges with the 3'-hydroxylation of p-coumarate, a reaction catalyzed by CYP98A3 in Arabidopsis thaliana. frontiersin.org The resulting caffeoyl-CoA is then methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA. frontiersin.orgnih.gov
The critical hydroxylation step at the 6'-position of feruloyl-CoA is catalyzed by Feruloyl-CoA 6'-hydroxylase (F6'H), a 2-oxoglutarate-dependent dioxygenase. frontiersin.orgnih.govoup.com This reaction produces 6'-hydroxyferuloyl-CoA, which can then undergo spontaneous conversion to scopoletin. frontiersin.org The efficiency of this final step is significantly enhanced by the enzyme coumarin synthase (COSY), which facilitates the trans-cis isomerization and subsequent lactonization to form the stable coumarin ring of scopoletin. frontiersin.orgnih.gov
Several key enzymes in the scopoletin pathway have been isolated and functionally characterized through various methods, including heterologous expression and analysis of T-DNA insertion mutants.
| Enzyme | Gene | Organism | Function | Research Highlights |
| Feruloyl-CoA 6'-hydroxylase 1 | F6'H1 | Arabidopsis thaliana, Gossypium hirsutum | Catalyzes the ortho-hydroxylation of feruloyl-CoA to 6'-hydroxyferuloyl-CoA, the direct precursor of scopoletin. frontiersin.orgoup.comoup.com | Identified as a key enzyme in scopoletin synthesis. oup.com Silencing of GhF6'H1 in cotton led to reduced scopoletin and increased susceptibility to Verticillium dahliae. oup.com |
| Caffeoyl-CoA O-methyltransferase 1 | CCoAOMT1 | Arabidopsis thaliana | Catalyzes the methylation of caffeoyl-CoA to feruloyl-CoA. frontiersin.orgnih.gov | T-DNA insertion mutants showed a significant reduction in scopoletin levels. frontiersin.org |
| Coumarin Synthase | COSY | Arabidopsis thaliana | Enhances the conversion of 6'-hydroxyferuloyl-CoA to scopoletin through isomerization and lactonization. frontiersin.orgnih.gov | Found to be a key enzyme that optimizes the efficiency of scopoletin biosynthesis. frontiersin.orgnih.gov |
| Scopoletin 8-hydroxylase | S8H (At3g12900) | Arabidopsis thaliana | Catalyzes the hydroxylation of scopoletin at the C-8 position to form fraxetin (B1674051). frontiersin.orgoup.combiorxiv.org | Heterologous expression in E. coli confirmed its function. oup.combiorxiv.org Overexpression increased fraxetin production. oup.com |
| β-glucosidase 1 | MaBGLU1 | Melilotus albus | Involved in the biosynthesis of scopoletin derivatives. frontiersin.orgilri.org | Function was verified through overexpression in M. albus and heterologous expression in E. coli. ilri.org |
| Glucosyltransferases | NtGT1a, NtGT1b | Nicotiana tabacum | Catalyze the glucosylation of scopoletin to form scopolin (B1681689). nih.gov | Heterologous expression in E. coli showed activity towards scopoletin. nih.gov |
The formation of the coumarin lactone ring is a pivotal step. The enzyme F6'H1, a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) family, utilizes a non-heme iron center to catalyze the hydroxylation of feruloyl-CoA. oup.com This reaction introduces a hydroxyl group ortho to the acyl side chain, creating an unstable intermediate.
Following hydroxylation, the intermediate, 6'-hydroxyferuloyl-CoA, undergoes a trans-cis isomerization of the double bond in the side chain. This conformational change brings the hydroxyl group and the CoA-ester into close proximity, facilitating a spontaneous intramolecular lactonization reaction to form the six-membered lactone ring characteristic of scopoletin. frontiersin.orgresearchgate.net The enzyme COSY has been shown to significantly accelerate this isomerization and lactonization process, ensuring efficient scopoletin formation. frontiersin.orgnih.gov
Isolation and Functional Characterization of Metesculetol Biosynthetic Enzymes
Tracers and Isotopic Labeling Studies for Scopoletin Pathway Mapping
Tracer studies using carbon-14 (B1195169) (¹⁴C) labeled precursors have been instrumental in elucidating the biosynthetic pathway of coumarins. uok.edu.in Early research using ¹⁴C-labeled compounds in plants like Hierochloë odorata and Melilotus officinalis established that the aromatic ring of coumarin is derived from the shikimic acid pathway, with L-phenylalanine and cinnamic acid being key precursors. capes.gov.brcdnsciencepub.comnih.gov
Subsequent studies in tobacco leaves using ¹⁴C-labeled intermediates confirmed a biosynthetic route from phenylalanine that proceeds through caffeic acid and ferulic acid. cdnsciencepub.com These experiments demonstrated the incorporation of radiolabeled ferulic acid into scopoletin, supporting its role as a direct precursor. cdnsciencepub.com Furthermore, kinetic studies showed a rapid accumulation of ¹⁴C in o-coumaryl glucoside when ¹⁴C-cinnamic acid was supplied, suggesting its potential role as an intermediate in coumarin biosynthesis. capes.gov.brcdnsciencepub.com These tracer experiments were crucial in mapping the sequence of intermediates and reactions leading to scopoletin. uok.edu.incdnsciencepub.com
Genetic Engineering and Heterologous Expression for Scopoletin Production
Genetic engineering and heterologous expression systems have become powerful tools for studying and producing scopoletin and its derivatives. The overexpression of key biosynthetic genes in plants has been shown to increase scopoletin accumulation. For instance, overexpressing GhF6'H1 in cotton enhanced scopoletin levels and increased resistance to fungal pathogens. oup.comoup.com
Microbial cell factories, particularly Escherichia coli and yeast, have been engineered for the production of scopoletin. nih.govresearchgate.net This involves introducing the necessary biosynthetic genes from plants into the microbial host. For example, the gene for scopoletin 8-hydroxylase (S8H) from Arabidopsis has been heterologously expressed in E. coli to produce fraxetin from scopoletin. oup.combiorxiv.org Similarly, glucosyltransferases from tobacco have been expressed in E. coli to study their role in glucosylating scopoletin into scopolin. nih.gov The β-glucosidase An-bgl3 from Aspergillus niger has also been heterologously expressed to efficiently convert scopolin back to scopoletin. researchgate.net These synthetic biology approaches offer a promising and sustainable alternative to plant extraction for the large-scale production of scopoletin. researchgate.net
Molecular Mechanism of Action Moa of Metesculetol
Identification of Metesculetol's Molecular Targets
The initial and pivotal step in understanding the pharmacological profile of any compound is the identification of its molecular targets. medchemexpress.comnih.gov For this compound, a multi-pronged approach employing advanced chemical and biological techniques is essential to comprehensively map its interactions within the complex cellular environment.
Chemical Proteomics and Affinity-Based Profiling for this compound Target Deconvolution
Chemical proteomics is a powerful strategy for identifying the protein targets of a small molecule like this compound. nih.govyoutube.com This approach often involves the synthesis of a this compound analog that incorporates a reactive group and a reporter tag. This modified probe can then be introduced into a biological system, where it binds to its target proteins.
Affinity-based profiling, a subset of chemical proteomics, is particularly useful for this purpose. nih.govuniversiteitleiden.nl In this method, a this compound-derived probe is designed to bind specifically and with high affinity to its target(s). universiteitleiden.nlfrontiersin.org The probe often includes a "bait" group that allows for the selective capture of the drug-protein complex. Subsequent analysis, typically using mass spectrometry, can then identify the proteins that have been "pulled down" by the probe, revealing the molecular targets of this compound. nih.govnih.gov This technique can be performed in various biological contexts, from cell lysates to living organisms, providing a comprehensive view of the compound's interactions. nih.govnih.gov
Table 1: Key Methodologies in Chemical Proteomics for Target Identification
| Methodology | Principle | Application for this compound |
| Affinity-Based Probes (AfBPs) | Utilizes a ligand-based probe to capture and enrich target proteins. nih.govfrontiersin.org | A this compound-derived probe could be synthesized to specifically bind and isolate its protein targets from a complex mixture. universiteitleiden.nl |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that ligand binding stabilizes a protein against proteolysis. medchemexpress.commtoz-biolabs.com | Treatment of cell lysates with this compound could protect its target proteins from degradation by proteases, allowing for their identification by mass spectrometry. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. mtoz-biolabs.com | The binding of this compound to its targets would alter their melting points, which can be detected on a proteome-wide scale. |
Activity-Based Protein Profiling (ABPP) for Enzyme Targets of this compound
Should this compound target enzymes, activity-based protein profiling (ABPP) offers a functional approach to their identification. universiteitleiden.nlnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. universiteitleiden.nlnih.gov These probes are designed to react with catalytically active residues, thus providing a snapshot of the functional state of the proteome. universiteitleiden.nl
In the context of this compound, a competitive ABPP experiment could be performed. In this setup, a biological sample is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe. If this compound binds to a particular enzyme, it will block the binding of the probe. By comparing the protein labeling profiles of samples treated with and without this compound, the specific enzyme targets of the compound can be identified. chemrxiv.org This technique is particularly valuable for confirming that this compound directly engages with the active site of its target enzymes and for assessing its selectivity across entire enzyme families. chemrxiv.orgrsc.org
Table 2: Activity-Based Protein Profiling (ABPP) Strategies
| ABPP Strategy | Description | Relevance to this compound |
| Competitive ABPP | A compound of interest competes with a broad-spectrum ABP for binding to active sites. chemrxiv.org | Can identify the specific enzyme families that this compound interacts with by observing a decrease in probe labeling. |
| Comparative ABPP | Compares ABP labeling profiles between different biological states (e.g., diseased vs. healthy tissue). universiteitleiden.nl | Could reveal enzymes whose activity is altered in a disease state and are also targets of this compound. |
| Two-Step ABPP | Involves a probe with a bioorthogonal handle, allowing for subsequent tagging with a reporter molecule. nih.gov | Offers flexibility in detection and enrichment of this compound's enzyme targets. |
Genetic Interaction Studies for this compound Target Validation
Genetic interaction studies provide an orthogonal and powerful approach to validate the targets of this compound identified through chemical proteomics. nih.gov The principle behind this method is that if a gene encodes a protein that is the target of a drug, then modulating the expression of that gene should alter the cell's sensitivity to the drug. nih.govwisc.edu
For instance, using techniques like CRISPR-Cas9 or RNA interference (RNAi), the expression of a candidate target gene can be knocked down or knocked out. If the cells become less sensitive to this compound, it provides strong evidence that the protein encoded by that gene is indeed a target. Conversely, overexpression of the target protein might confer resistance. nih.gov These genetic studies can help to distinguish between on-target and off-target effects and are crucial for building a comprehensive understanding of a compound's mechanism of action. genome.govmpg.de
Characterization of this compound-Target Interactions
Once the molecular targets of this compound have been identified and validated, the next step is to characterize the physical and chemical nature of their interaction in detail. This involves studying the binding kinetics, thermodynamics, and the three-dimensional structure of the this compound-target complex.
Binding Kinetics and Thermodynamics of this compound with Identified Targets
Understanding the binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) is fundamental to describing the interaction between this compound and its targets. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for these studies. mdpi.com
ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.com This thermodynamic signature offers deep insights into the forces driving the binding process. mdpi.com SPR, on the other hand, monitors the binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for the determination of on-rates (kon) and off-rates (koff). medchemexpress.com
Table 3: Techniques for Characterizing Drug-Target Binding
| Technique | Parameters Measured | Insights for this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.com | Provides a complete thermodynamic profile of the this compound-target interaction, revealing the driving forces behind binding. |
| Surface Plasmon Resonance (SPR) | Association rate constant (kon), dissociation rate constant (koff), binding affinity (Kd). medchemexpress.com | Elucidates the kinetics of the interaction, indicating how quickly this compound binds and releases from its target. |
Structural Biology of this compound-Target Complexes (e.g., X-ray crystallography, Cryo-EM, NMR)
Visualizing the three-dimensional structure of this compound bound to its target protein at an atomic level is the ultimate goal of structural biology in drug discovery. ncsu.eduanton-paar.com Techniques like X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used to achieve this. libretexts.orgnih.gov
X-ray crystallography requires the formation of a high-quality crystal of the this compound-target complex. nih.govsciencemuseum.org.uk By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, revealing the precise atomic arrangement of the complex. ncsu.edulibretexts.org This information can pinpoint the specific amino acid residues involved in binding and the conformation adopted by this compound in the binding pocket. nih.gov
For larger protein complexes or those that are difficult to crystallize, Cryo-EM has emerged as a powerful alternative. sciencemuseum.org.uk NMR spectroscopy is particularly useful for studying the dynamics of the interaction in solution and can identify binding sites and conformational changes upon ligand binding. nih.gov
Table 4: Structural Biology Techniques
| Technique | Principle | Application to this compound-Target Complexes |
| X-ray Crystallography | Diffraction of X-rays by a crystal of the complex. ncsu.eduanton-paar.com | Provides a high-resolution static picture of how this compound binds to its target, revealing key interactions. libretexts.org |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of frozen-hydrated samples with an electron microscope. sciencemuseum.org.uk | Can determine the structure of large this compound-target complexes that are not amenable to crystallography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. nih.gov | Can map the binding site of this compound on its target and provide information about the dynamics of the interaction in solution. |
Modulation of Intracellular Signaling Pathways by this compound
There is no available research detailing how this compound modulates specific intracellular signaling pathways. The mechanisms by which it might influence cascades such as MAPK, PI3K/Akt, or others involved in cellular processes like inflammation and cell survival have not been elucidated in scientific literature.
A systems-level analysis, which would provide a broad understanding of the comprehensive impact of this compound on the complex web of interactions within a cell, has not been published. Such studies are crucial for understanding the full scope of a compound's activity, but this type of research has not been applied to this compound.
The concept of target engagement involves a drug binding to its intended biological target, which in turn leads to a measurable biological response. pelagobio.com For this compound, neither its specific molecular target(s) nor the subsequent functional consequences of this binding on downstream effector molecules have been identified. Research that connects the binding of this compound to a target with a specific cellular or physiological outcome is currently absent from the scientific record.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Metesculetol
Design and Synthesis of Metesculetol Analogue Libraries for SAR Elucidation
The foundation of any SAR study is the creation of a chemical library, which is a collection of structurally related compounds or analogues. acs.org For this compound, this involves the systematic modification of its core structure: the 4-methyl-7-hydroxy-6-oxyacetic acid coumarin (B35378) scaffold. The design of such a library aims to explore the chemical space around the parent molecule to understand how different functional groups and structural changes impact its biological activity.
The synthesis of coumarin libraries can be achieved through various established chemical reactions. researchgate.net Common strategies include:
Core Scaffold Synthesis: Building the coumarin ring system from basic precursors using classic condensation reactions like the Pechmann, Perkin, or Knoevenagel condensations.
Functionalization of Pre-existing Scaffolds: Starting with a commercially available or previously synthesized coumarin core, such as 7-hydroxy-4-methylcoumarin, and introducing diverse functional groups through reactions like alkylation, acetylation, nitration, or etherification. acs.orgmdpi.com For instance, the Williamson ether synthesis can be used to modify the hydroxyl groups on the coumarin ring. acs.org
A library designed to elucidate the SAR of this compound would systematically vary key positions, including:
The C4-methyl group: Replacing it with other alkyl groups (ethyl, propyl) or functional groups to determine the role of its size and electronics.
The C7-hydroxyl group: Esterifying or etherifying this group to probe the importance of its hydrogen-bonding capability.
The C6-oxyacetic acid side chain: Modifying the length of the alkyl chain, altering the carboxylic acid to an ester or amide, or changing its point of attachment on the coumarin ring.
The coumarin C3 position: Introducing various substituents at this position, as it is often critical for the biological activity of coumarin derivatives. tandfonline.comtandfonline.com
The following table outlines potential synthetic strategies for generating a this compound analogue library for SAR studies.
| Synthetic Strategy | Starting Material | Reaction Type | Example Modification on this compound Scaffold | Purpose of Modification |
| Side Chain Modification | 7-Hydroxy-4-methylcoumarin | Williamson Ether Synthesis | Varying the halo-alkanoate ester to create longer or branched side chains at C6. | Explore the optimal length and steric bulk of the C6 substituent. |
| Core Ring Substitution | 6,7-Dihydroxy-4-methylcoumarin | Alkylation / Acylation | Selective protection and derivatization of the C6 and C7 hydroxyl groups. | Differentiate the functional importance of the C6 vs. C7 oxygenation pattern. |
| C3-Position Derivatization | 7,8-Dihydroxy-4-methylcoumarin (B1670369) | Alkylation | Adding alkyl groups of varying lengths to the C3 position. tandfonline.com | Investigate the impact of lipophilicity and steric hindrance at C3 on activity. tandfonline.com |
| Halogenation | This compound | Electrophilic Aromatic Substitution | Introduction of bromine or chlorine at available positions on the aromatic ring. | Study the effect of electron-withdrawing groups on activity. tandfonline.com |
Correlation of this compound Structural Modifications with Molecular Target Affinity
The biological activity of a drug is a direct consequence of its binding affinity to one or more molecular targets. For the 4-hydroxycoumarin (B602359) class, the primary and most well-known molecular target is vitamin K 2,3-epoxide reductase, which is key to their anticoagulant effects. mdpi.comwikipedia.org However, coumarin derivatives are known to interact with a wide array of other biological targets, including enzymes like acetylcholinesterase, α-glucosidase, and various kinases, as well as acting as antioxidants. nih.govmdpi.comresearchgate.net Computational methods like reverse docking have been used to identify potential new targets for 4-hydroxycoumarin, with one study suggesting RAC1 as a plausible target related to anticancer activity. springernature.comnih.gov
SAR studies on related 4-methylcoumarin (B1582148) derivatives have provided valuable insights into how specific structural changes correlate with biological activity against various targets. tandfonline.comtandfonline.comjst.go.jp
Hydroxylation Pattern: The position and number of hydroxyl groups on the benzene (B151609) ring of the coumarin scaffold are critical. Studies on 4-methylcoumarins have shown that ortho-dihydroxy (catechol-like) arrangements, such as at the C7 and C8 positions, are crucial for neuroprotective and antioxidant activities. jst.go.jp
Substitution at C3: The introduction of substituents at the C3 position significantly influences activity. In a study of 4-methylcoumarin derivatives with anticancer properties, the addition of long alkyl chains at the C3 position generally enhanced cytotoxic activity, likely by increasing lipophilicity and improving cell penetration. tandfonline.comtandfonline.com
Acetylation of Hydroxyls: The conversion of hydroxyl groups to acetoxy groups can modulate activity. For instance, 7,8-diacetoxy-4-methylcoumarins were found to be a highly active subgroup in anticancer assays, second only to their dihydroxy counterparts. tandfonline.comtandfonline.com
Halogenation: The addition of halogens like bromine can confer significant biological activity. A compound identified as 6-bromo-4-bromomethyl-7-hydroxycoumarin showed notable cytotoxic effects against several cancer cell lines. tandfonline.comtandfonline.com
The table below summarizes research findings on how structural modifications to the 4-methylcoumarin scaffold affect inhibitory concentration (IC₅₀) against a cancer cell line, illustrating a typical SAR correlation.
| Compound/Modification | Core Scaffold | Modification Details | IC₅₀ (µM) on MCF-7 Cells tandfonline.comtandfonline.com |
| Compound 9 | 7,8-Dihydroxy-4-methylcoumarin | C3-propyl | 62.4 |
| Compound 10 | 7,8-Dihydroxy-4-methylcoumarin | C3-hexyl | 39.5 |
| Compound 11 | 7,8-Dihydroxy-4-methylcoumarin | C3-decyl | 25.1 |
| Compound 27 | 7-Hydroxy-4-methylcoumarin | 6-bromo, 4-bromomethyl | 45.8 |
These findings demonstrate a clear SAR trend where increasing the alkyl chain length at the C3 position of 7,8-dihydroxy-4-methylcoumarin correlates with increased potency (lower IC₅₀ value). tandfonline.comtandfonline.com
Identification of Pharmacophoric Features Essential for this compound's Activity
A pharmacophore is the specific three-dimensional arrangement of essential molecular features that are recognized at a receptor site and are responsible for a molecule's biological activity. researchgate.net Identifying these features is crucial for designing new drugs and for virtual screening of compound databases to find new leads. nih.govmdpi.com
Based on the structure of this compound, ((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetic acid, several key pharmacophoric features can be identified. These features are hypothesized to be essential for its interaction with biological targets. Pharmacophore models for other coumarin derivatives have successfully identified features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic regions as critical for activity. nih.govresearchgate.netjournaljpri.com
| Pharmacophoric Feature of this compound | Structural Component | Potential Role in Molecular Interaction |
| Hydrogen Bond Acceptor (HBA) | Lactone carbonyl oxygen (C=O), ether linkages, carboxylic acid carbonyl | Forms hydrogen bonds with amino acid residues (e.g., Ser, Thr, Lys) in a target's binding pocket. |
| Hydrogen Bond Donor (HBD) | C7-hydroxyl group (-OH), carboxylic acid hydroxyl | Donates a hydrogen to form a hydrogen bond with acceptor groups (e.g., Asp, Glu, backbone carbonyls) in the target. |
| Aromatic Ring (AR) | Benzene ring of the coumarin scaffold | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phe, Tyr, or Trp. |
| Hydrophobic Group (HY) | C4-methyl group, aromatic ring system | Occupies hydrophobic pockets within the binding site, contributing to binding affinity through van der Waals forces. |
| Negative Ionizable Group (NI) | Carboxylic acid (-COOH) | Can be deprotonated at physiological pH to form a carboxylate (-COO⁻), enabling ionic interactions with positively charged residues like Lys or Arg. |
The combination of these features in a specific spatial arrangement constitutes the pharmacophore of this compound. The presence of both H-bond donors/acceptors and hydrophobic regions suggests that both polar and non-polar interactions are likely vital for its biological function.
Computational SAR Analysis of this compound Derivatives
Computational methods are powerful tools for analyzing and predicting the activity of chemical compounds, thereby accelerating drug discovery. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) is a key computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com
For this compound, a QSAR study would involve:
Creating a Dataset: Synthesizing or virtually creating a library of this compound analogues with diverse structural modifications.
Calculating Descriptors: For each analogue, calculating a wide range of molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity (logP), molecular weight, polar surface area) and structural features (e.g., electronic and steric parameters). nih.goveurekaselect.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. eurekaselect.com
Studies on other coumarin derivatives have successfully used QSAR to build predictive models for various activities, including anticancer, antifungal, and enzyme inhibition. nih.goveurekaselect.comnih.gov For example, a QSAR model for coumarin-based MAO-B inhibitors showed a very high correlation (R² = 0.93) between calculated binding energies and experimental activity, demonstrating the high predictive power of such models. journaljpri.com
Other computational techniques like molecular docking and molecular dynamics (MD) simulations can provide further mechanistic insights. nih.govmdpi.com Docking can predict the preferred binding pose of a this compound analogue within a target's active site, while MD simulations can assess the stability of the ligand-protein complex over time. nih.gov
The following table illustrates a hypothetical QSAR model for a set of this compound analogues, showing how structural descriptors could be correlated with predicted biological activity.
| Analogue | Modification | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted pIC₅₀ |
| This compound | (Parent) | 1.5 | 96.0 | 5.0 |
| Analogue 1 | C4-Ethyl group | 2.0 | 96.0 | 5.2 |
| Analogue 2 | C7-Methoxy group | 1.9 | 86.8 | 4.8 |
| Analogue 3 | C6-oxypropionic acid | 1.9 | 96.0 | 5.1 |
| Analogue 4 | C3-Bromo group | 2.3 | 96.0 | 5.5 |
Such a model, once validated, could be used to prioritize the synthesis of new, un-tested analogues that are predicted to have high potency, thereby making the drug discovery process more efficient. journaljpri.com
Preclinical Research Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is no accessible preclinical research data for the chemical compound this compound that corresponds to the detailed outline provided for an in-depth article.
This compound, also known as Permethol, is identified as a hydroxycoumarin derivative with the IUPAC name ((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetic acid. hodoodo.comnih.gov It is classified as a vitamin P derivative and has been mentioned in the context of oral care products for its properties in reducing capillary permeability and inflammation, which may help in stopping gum bleeding. ncats.ioncats.io
Despite its identification and listed potential uses, there is a significant absence of published scientific literature detailing its in vitro biological characterization at the cellular level. The specific experimental data required to populate the requested article sections—including the development of cell-based assays, high-throughput screening for phenotypic changes, live-cell imaging, and detailed analyses through metabolomics, proteomics, and transcriptomics—are not available in the public domain.
The requested outline presumes a substantial body of research that does not appear to have been published or made publicly accessible for this compound. Crafting a scientifically accurate and informative article with detailed research findings and data tables, as per the instructions, is not feasible without this foundational data. Any attempt to generate such content would necessitate the fabrication of research results, which is contrary to the principles of scientific accuracy.
Therefore, the generation of the requested article focusing on the specific preclinical in vitro biological characterization of this compound cannot be completed at this time due to the lack of available scientific evidence.
Preclinical in Vitro Biological Characterization of Metesculetol at the Cellular Level
Mechanistic Studies of Metesculetol in Specific Cellular Processes (e.g., protein trafficking, organelle function)
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific information regarding the mechanistic studies of this compound on cellular processes such as protein trafficking or organelle function.
Searches for preclinical in vitro data on this compound (also known as Permethol, UNII identifier HO6I89Z64J) did not yield any studies detailing its effects on the endoplasmic reticulum, Golgi apparatus, or other organelles. ontosight.aiwho.intcbsa-asfc.gc.ca Consequently, there is no research available to delineate its impact on protein synthesis, modification, sorting, or transport within the cell. okids-net.atnih.govnih.gov
General pharmacological information suggests that this compound may belong to a class of compounds investigated for muscle relaxant or antispasmodic properties; however, the specific cellular and molecular mechanisms underlying these potential effects remain uncharacterized in the available literature. ontosight.ai There are mentions of "this compound sódico" in the context of in-vitro systems, but no experimental details or results are provided. drugfuture.com
Data tables detailing research findings on this compound's influence on protein trafficking and organelle function cannot be generated due to the absence of primary research in this area. Similarly, a list of compound names mentioned in the article is not applicable.
Further research and publication of preclinical studies are required to elucidate the cellular and molecular pharmacology of this compound.
Computational Chemistry and Molecular Modeling of Metesculetol
Quantum Chemical Calculations for Metesculetol's Electronic Structure and Reactivity
The fundamental goal of these calculations is often to solve the ground state energy of the molecule, which provides information about its stable structure and properties. arxiv.org By analyzing the electronic structure, researchers can predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's potential chemical reactions. mdpi.com The application of quantum mechanics allows for the exploration of chemical reactivity, helping to understand and control the movement of atoms during chemical reactions. scienceopen.com
Molecular Dynamics Simulations of this compound and Its Interactions with Biological Macromolecules
By simulating this compound in complex with a biological macromolecule, such as a protein, researchers can observe the stability of the interaction, identify key amino acid residues involved in binding, and calculate binding free energies. pensoft.net This detailed understanding of the dynamic interplay between this compound and its biological partners is crucial for explaining its mechanism of action. Principal Component Analysis (PCA) is a frequently used technique to analyze the large datasets generated from MD simulations, helping to identify the most significant collective motions within the system. researchgate.net
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound Studies |
| Force Field | A set of parameters that defines the potential energy of the system. | Determines the accuracy of the simulated interactions between this compound and the biological macromolecule. |
| Solvent Model | Represents the aqueous environment of biological systems. | Crucial for accurately simulating the behavior of this compound in a cellular context. |
| Simulation Time | The duration of the simulation. | Longer simulation times can capture slower, more complex biological events. |
| Temperature and Pressure | Controlled to mimic physiological conditions. | Ensures the simulation is relevant to biological systems. |
| Binding Free Energy | A measure of the strength of the interaction between this compound and its target. | A key predictor of the potency of this compound. |
Ligand-Protein Docking and Virtual Screening for Novel this compound Binders
Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein. nih.gov This method is instrumental in virtual screening, a process where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target. encyclopedia.pub
In the context of this compound, docking studies can be used to identify potential protein targets by screening it against a database of protein structures. nih.gov Conversely, if a target for this compound is known, virtual screening can be employed to find other molecules with similar or potentially better binding affinities. encyclopedia.pubnih.gov The process involves generating multiple conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. pensoft.net This allows for the ranking of compounds and the selection of promising candidates for further experimental testing. encyclopedia.pub
Cheminformatics Approaches for this compound Data Analysis and Predictive Modeling
Cheminformatics applies computational methods to analyze and interpret chemical data, playing a vital role in modern drug discovery and development. neovarsity.orgblogspot.com For a compound like this compound, cheminformatics tools are essential for managing its structural information, predicting its physicochemical properties, and building predictive models for its biological activities. neovarsity.orgresearchgate.net
By leveraging large datasets of chemical and biological information, machine learning algorithms can be trained to predict various properties of this compound, such as its solubility, bioavailability, and potential toxicity, without the need for initial experimental testing. neovarsity.org These predictive models help in prioritizing research efforts and designing more effective experiments. nih.gov Statistical methods are employed to find correlations between the chemical structure of this compound and its observed biological effects, a field known as Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.net
Table 2: Applications of Cheminformatics in this compound Research
| Application | Description | Example |
| Property Prediction | Using computational models to estimate physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Predicting the aqueous solubility of this compound based on its chemical structure. blogspot.com |
| Data Mining | Extracting meaningful patterns and relationships from large chemical and biological datasets. nih.gov | Identifying common structural motifs in compounds that bind to the same target as this compound. |
| Predictive Modeling | Developing statistical or machine learning models to predict biological activity or other properties. researchgate.net | Building a QSAR model to predict the inhibitory potency of this compound derivatives. |
| Chemical Database Management | Storing, searching, and retrieving chemical information efficiently. | Creating a database of this compound analogs and their associated experimental data. |
De Novo Design of this compound-Inspired Chemical Scaffolds
De novo design is a computational strategy for generating novel molecular structures from scratch. schrodinger.com When inspired by a known active compound like this compound, this approach aims to create new chemical scaffolds that retain the desirable pharmacological properties while potentially offering improved characteristics such as enhanced potency, selectivity, or better synthetic accessibility. researchgate.netnih.gov
The process often involves using algorithms to assemble molecular fragments in a way that is complementary to a target's binding site or by modifying an existing scaffold to explore new chemical space. researchgate.netarxiv.org These generated structures can then be computationally evaluated for their predicted activity and other properties. This innovative approach accelerates the discovery of new drug candidates by moving beyond simple modifications of existing molecules and exploring entirely new chemical entities. schrodinger.com
Advanced Methodologies and Future Research Directions for Metesculetol
Application of Advanced Spectroscopic Techniques for Metesculetol Characterization
A thorough understanding of a molecule's three-dimensional structure and its dynamic interactions with biological targets is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques offer unprecedented resolution to characterize this compound and its complexes.
Cryo-Electron Microscopy (Cryo-EM): Initially used for large protein complexes, recent advancements have extended the utility of cryo-EM to the structural analysis of small molecules in complex with their protein targets. nih.govbiorxiv.org For this compound, cryo-EM could be instrumental in visualizing its binding pocket within target proteins, such as those involved in regulating vascular permeability. This technique is particularly advantageous for studying membrane proteins or large macromolecular assemblies that are challenging to crystallize for X-ray crystallography. biorxiv.org By providing near-atomic resolution structures, cryo-EM can reveal the precise conformational changes induced by this compound binding, offering insights into its modulatory effects. nih.govbiorxiv.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of natural products and other small molecules. mdpi.com Modern multi-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within this compound. ontosight.ainih.gov Advanced methods such as Heteronuclear Multiple-Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine its complete structure and conformation in solution. nih.govuic.edu Furthermore, NMR can be used to study the dynamics of this compound's interaction with its biological targets, identifying the specific residues involved in binding and characterizing the kinetics and thermodynamics of the interaction.
| Spectroscopic Technique | Application for this compound Research | Potential Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of this compound bound to its target proteins (e.g., membrane proteins involved in capillary function). | - Precise binding site identification. - Visualization of conformational changes upon binding. - Understanding the basis of its effect on membrane permeability. |
| Advanced NMR Spectroscopy | - Complete structural elucidation of this compound. - Studying the dynamics of this compound-protein interactions in solution. | - Unambiguous confirmation of chemical structure. - Identification of key interacting residues. - Characterization of binding kinetics and affinity. |
Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Impact
To move beyond a single target and understand the global physiological effects of this compound, an integrated multi-omics approach is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to this compound. nih.govmdpi.com
Transcriptomics: RNA sequencing (RNA-Seq) can identify changes in gene expression in cells or tissues treated with this compound. This can reveal the signaling pathways and cellular processes that are modulated by the compound.
Proteomics: Techniques like mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications, providing a direct view of the functional changes occurring in the cell. creative-proteomics.com
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can uncover alterations in metabolic pathways, providing a snapshot of the cell's phenotypic state in response to this compound. nih.govbmbreports.org
Integrating these datasets can reveal connections between gene expression changes, protein activity, and metabolic shifts, offering a systems-level understanding of this compound's mechanism of action and potentially identifying novel biomarkers or therapeutic targets. metwarebio.commdpi.comnih.gov
Development of Optogenetic or Chemogenetic Tools to Spatiotemporally Control this compound's Activity
To dissect the precise roles of this compound in complex biological systems, tools that allow for its activity to be controlled with high spatial and temporal precision are invaluable.
Optogenetic Approaches: This could involve the development of a "photocaged" this compound. In this strategy, a photolabile protecting group is attached to the molecule, rendering it inactive. nih.govthermofisher.com Irradiation with a specific wavelength of light would cleave this group, releasing the active this compound at a desired time and location. nih.govthermofisher.com This would enable researchers to study the immediate and localized effects of the compound in cells and even in living organisms. nih.gov
Chemogenetic Approaches: Chemogenetics involves engineering proteins to be specifically modulated by otherwise inert small molecules. acs.orgrsc.org A chemogenetic strategy for this compound could involve identifying or engineering a specific protein target that is activated or inhibited by a modified, bio-inert version of this compound. This would allow for highly specific control over a particular signaling pathway, helping to deconvolve the direct targets of this compound from its downstream effects.
| Control Modality | Approach for this compound | Advantages |
| Optogenetics | Synthesis of a photocaged this compound derivative. | - High spatiotemporal control using light. - Reversible activation/deactivation is possible with certain photoswitches. - Enables study of rapid biological processes. |
| Chemogenetics | - Development of a specific protein-Metesculetol pair. - Use of bio-orthogonal chemistry to target this compound to specific proteins. | - High target specificity. - Can be used to study the function of a single protein target. - Amenable to in vivo studies. |
Emerging Technologies in Chemical Biology Applicable to this compound Research
The field of chemical biology is rapidly evolving, offering new tools to investigate and manipulate biological systems.
Chemical Probes and Activity-Based Protein Profiling (ABPP): Designing chemical probes based on the this compound scaffold can help identify its direct molecular targets in a complex proteome. nih.govrsc.orgnih.gov ABPP uses reactive probes to covalently label the active sites of enzymes, which can then be identified by mass spectrometry. This could uncover novel enzymatic targets of this compound. nih.gov
Machine Learning and Artificial Intelligence (AI): AI algorithms can be used to predict the biological activities of this compound and its derivatives, screen virtual libraries for more potent analogues, and analyze complex multi-omics data to identify key pathways. cas.orgactascientific.com
Synthetic Biology: Engineering microbial systems for the production of this compound or its precursors could provide a sustainable and scalable source for research and potential therapeutic development. frontiersin.org Furthermore, synthetic biology approaches could be used to generate novel derivatives with improved properties.
Translational Research Avenues for this compound as a Chemical Probe in Biological Systems
Beyond its direct therapeutic potential, this compound can serve as a valuable chemical probe to explore fundamental biological processes, which can, in turn, open new avenues for translational research. nih.govbroadinstitute.orgthermofisher.kr
Given its known effects on capillary permeability, this compound could be used as a probe to investigate the molecular mechanisms underlying vascular integrity and leakage in various disease models, such as inflammation, edema, and even tumor angiogenesis. google.com By understanding how this compound modulates these processes, researchers can identify new targets for the development of drugs to treat these conditions.
Furthermore, if multi-omics studies reveal unexpected biological activities, this compound could become a lead compound for entirely new therapeutic areas. rsc.org Its journey from a compound for oral care to a sophisticated tool in translational medicine will depend on the creative application of these advanced research methodologies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
